molecular formula C18H20N4O4S B2984667 methyl 4-(2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)acetamido)benzoate CAS No. 1351645-91-4

methyl 4-(2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)acetamido)benzoate

Cat. No.: B2984667
CAS No.: 1351645-91-4
M. Wt: 388.44
InChI Key: LVNIWGSNBPQJJT-UHFFFAOYSA-N
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Description

Methyl 4-(2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)acetamido)benzoate is a synthetic organic compound featuring a benzoate ester core substituted with an acetamido-linked dihydrothiazolopyridine moiety. This structure combines a rigid bicyclic thiazolo[5,4-c]pyridine system with a flexible dihydro backbone, which may enhance conformational adaptability for biological interactions.

Properties

IUPAC Name

methyl 4-[[2-(2-acetamido-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4S/c1-11(23)19-18-21-14-7-8-22(9-15(14)27-18)10-16(24)20-13-5-3-12(4-6-13)17(25)26-2/h3-6H,7-10H2,1-2H3,(H,20,24)(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVNIWGSNBPQJJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC2=C(S1)CN(CC2)CC(=O)NC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)acetamido)benzoate typically involves multiple steps, starting from basic organic building blocks. The synthetic route includes the formation of the thiazolopyridine core through cyclization reactions, followed by the introduction of acetamido groups via acylation reactions. Esterification is then employed to attach the benzoate moiety. Detailed conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

On an industrial scale, the production process is streamlined for efficiency and cost-effectiveness. This involves the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and scalability. Solvent recovery and recycling processes are also incorporated to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: Methyl 4-(2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)acetamido)benzoate can undergo oxidation reactions, primarily affecting the thiazolopyridine ring, potentially leading to sulfoxide or sulfone derivatives.

  • Reduction: Reduction reactions may target the nitrogens within the acetamido groups, converting them into amines under appropriate conditions.

  • Substitution: The compound is prone to substitution reactions, especially nucleophilic substitutions at the acetamido sites, which could yield various analogs.

Common Reagents and Conditions

Reagents such as oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols) are frequently utilized. Typical conditions include controlled temperatures, inert atmospheres, and specific solvent systems to facilitate these reactions.

Major Products

Depending on the reaction pathway, major products may include oxidized derivatives, reduced forms, and substituted analogs. Each derivative might exhibit distinct pharmacological profiles and uses.

Scientific Research Applications

Methyl 4-(2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)acetamido)benzoate finds applications across various fields:

  • Chemistry: Used as a precursor for synthesizing complex molecules and as a model compound in studying reaction mechanisms.

  • Biology: Employed in assays to understand its interaction with biological macromolecules, such as enzymes and receptors.

  • Medicine: Investigated for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.

  • Industry: Utilized in the development of specialty chemicals, pharmaceuticals, and materials science.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions at the molecular level:

  • Molecular Targets: It targets specific enzymes and receptors, modulating their activity through binding interactions.

  • Pathways: The pathways affected include signal transduction pathways, metabolic pathways, and gene expression regulation, depending on the biological context.

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized against three classes of analogous methyl benzoate derivatives:

Methyl Benzoate-Based Herbicides
Compound Name (CAS) Key Structural Features Molecular Weight Primary Use
Tribenuron-methyl (101200-48-0) Sulfonylurea linkage, pyrimidine ring 395.4 Broadleaf weed control
Diclofop-methyl (40843-25-2) Phenoxypropanoate, dichlorophenyl group 341.2 Grass herbicide
Target Compound Dihydrothiazolopyridine, acetamido linker Not provided Undocumented

Key Differences :

  • The target compound lacks the sulfonylurea or phenoxypropanoate groups critical for herbicidal activity in tribenuron-methyl and diclofop-methyl.
  • The acetamido linker distinguishes it from ester- or ether-linked analogs, possibly altering metabolic stability or receptor affinity.
Heterocyclic Methyl Benzoate Derivatives

A structurally closer analog is methyl 4-(2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamido)benzoate (CAS 921579-77-3) :

Property Target Compound CAS 921579-77-3
Core Heterocycle Thiazolo[5,4-c]pyridine Imidazo[2,1-c][1,2,4]triazole
Substituents Acetamido linker Thioacetamido linker
Molecular Formula Undocumented C₂₁H₂₁N₅O₄S
Molecular Weight Undocumented 439.5 g/mol
Functional Groups Methyl ester, acetamido Methyl ester, thioether, methoxyphenyl

Key Insights :

  • The imidazo-triazole system in CAS 921579-77-3 introduces additional nitrogen atoms, likely enhancing polar interactions compared to the sulfur-containing thiazolo ring in the target compound.
  • The thioacetamido group in CAS 921579-77-3 may confer higher oxidation resistance but lower hydrolytic stability than the acetamido group.

Biological Activity

Methyl 4-(2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)acetamido)benzoate is a complex heterocyclic compound that exhibits significant biological activity. Its structure includes a thiazole derivative, which is known for various pharmacological properties, including antimicrobial and anti-inflammatory effects. This article provides an overview of the biological activity associated with this compound, supported by data tables, case studies, and recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H20N4O5SC_{21}H_{20}N_{4}O_{5}S, with a molecular weight of 440.5 g/mol. The compound features multiple functional groups that contribute to its biological activity.

Biological Activity

The biological activity of this compound has been evaluated in various studies, focusing primarily on its antimicrobial properties and potential therapeutic applications.

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against a range of pathogens. For instance, derivatives of thiazolo[5,4-c]pyridine have shown potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli , with minimum inhibitory concentrations (MIC) as low as 0.21 μM for some derivatives . The structural modifications in the thiazole ring appear to enhance the antimicrobial efficacy significantly.

Compound Pathogen MIC (μM)
3gPseudomonas aeruginosa0.21
3gEscherichia coli0.21

The mechanism by which this compound exerts its effects involves interaction with key bacterial enzymes. For example, molecular docking studies have demonstrated strong binding interactions with DNA gyrase and MurD enzyme, crucial for bacterial DNA replication and cell wall synthesis respectively. The binding energies observed were comparable to those of established antibiotics like ciprofloxacin, indicating a promising therapeutic potential .

Case Studies

  • In Vivo Efficacy : In animal models, compounds similar to this compound have been tested for their ability to treat infections caused by multidrug-resistant bacteria. Results showed significant reduction in bacterial load in treated groups compared to controls.
  • Cytotoxicity Assessment : Cytotoxicity assays conducted on human cell lines (e.g., HaCat and Balb/c 3T3 cells) revealed that while the compound exhibits antimicrobial properties, it also maintains a favorable safety profile with low cytotoxicity at therapeutic concentrations .

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